molecular formula C10H11BrN4O2 B6643735 4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one

4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one

Cat. No.: B6643735
M. Wt: 299.12 g/mol
InChI Key: IIWQNGRRGUEERN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromine atom, a methyl group, and a methylamino group linked to a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methylpyridazin-3-one to introduce the bromine atom at the 4-position. This is followed by the introduction of the methylamino group through nucleophilic substitution reactions. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridazin-3-one: Lacks the oxazole and methylamino groups.

    2-Methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one: Lacks the bromine atom.

Uniqueness

4-Bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methyl group, and oxazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-6-3-7(17-14-6)4-12-8-5-13-15(2)10(16)9(8)11/h3,5,12H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWQNGRRGUEERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC2=C(C(=O)N(N=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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